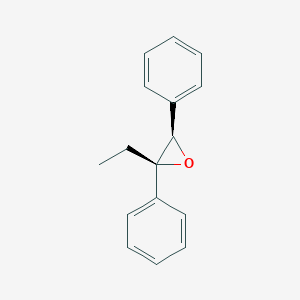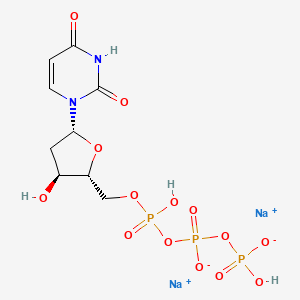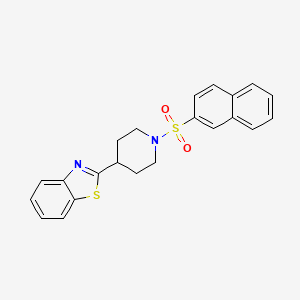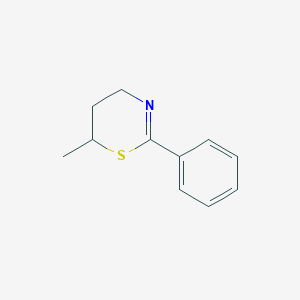
6-Methyl-2-phenyl-5,6-dihydro-4h-1,3-thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green synthesis methods are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazines .
Scientific Research Applications
6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets. For instance, derivatives of this compound act as cannabinoid receptor agonists for CB1 and CB2 receptors, exhibiting analgesic activity . The compound may also inhibit certain enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: This compound is a selective type II nitric oxide synthase inhibitor with potential therapeutic applications.
2-Methyl-6-phenyl-5,6-dihydro-4H-1,3-oxazine: Similar in structure but contains an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine is unique due to its specific thiazine ring structure, which imparts distinct biological activities and chemical reactivity. Its ability to act as a cannabinoid receptor agonist sets it apart from other similar compounds .
Properties
CAS No. |
6638-37-5 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
6-methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C11H13NS/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
ZCSGQUKVHWZQJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


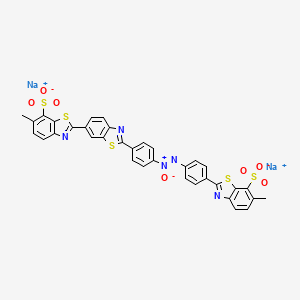
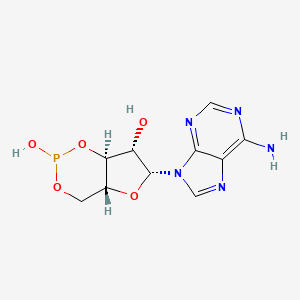
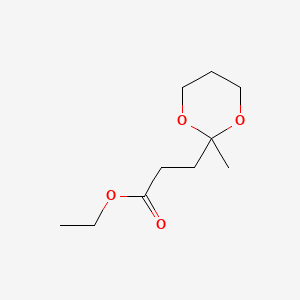



![tert-Butyl(dimethyl)silyl 3-([tert-butyl(dimethyl)silyl]oxy)propanoate](/img/structure/B13805192.png)
